"potential therapeutic targets of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide"
"potential therapeutic targets of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide"
Executive Summary: The Picolinamide Pharmacophore
The compound 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (CAS: 1289059-55-7) represents a highly privileged scaffold in medicinal chemistry, specifically belonging to the picolinamide (pyridine-2-carboxamide) class. While often utilized as a versatile intermediate for cross-coupling reactions due to the 5-bromo handle, the molecule itself possesses intrinsic biological activity driven by its ability to act as a bidentate metal chelator.
This guide analyzes the compound’s potential therapeutic targets, prioritizing HIF-Prolyl Hydroxylase (HIF-PH) enzymes, while also evaluating its utility in targeting HPK1 and bacterial Urease . The analysis is grounded in Structure-Activity Relationship (SAR) logic, defining this molecule as a potent "fragment lead" or chemical probe.
Physicochemical Profile & Binding Logic[1]
To understand the targets, we must first define the "warhead" mechanism of the molecule.
| Feature | Chemical Function | Biological Interaction |
| Pyridine Nitrogen ( | Electron donor | Metal coordination (Fe²⁺, Zn²⁺, Ni²⁺) |
| Amide Oxygen ( | Electron donor | Metal coordination (Bidentate chelate with |
| 2-Hydroxyethyl Tail | H-bond donor/acceptor | Mimics 2-oxoglutarate C5-carboxylate; improves solubility |
| 5-Bromo Substituent | Hydrophobic/Halogen bond | Occupies hydrophobic pockets; synthetic handle for SAR expansion |
Mechanism of Action: Bidentate Chelation
The core mechanism for this molecule is the formation of a stable 5-membered chelate ring with a metal ion in an enzyme's active site. This mimics the binding mode of 2-oxoglutarate (2-OG) , the natural cofactor for Fe(II)-dependent dioxygenases.
Primary Target: HIF-Prolyl Hydroxylase Domain (PHD) Enzymes[2][3][4]
The most authoritative therapeutic target for 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is the HIF-Prolyl Hydroxylase (PHD1, PHD2, PHD3) family.
Therapeutic Context: Anemia & Ischemia
Inhibiting PHDs stabilizes Hypoxia-Inducible Factor (HIF-α) , leading to the endogenous production of Erythropoietin (EPO).[1][2][3] This is the validated mechanism of approved drugs like Vadadustat and Enarodustat , which share the picolinamide core.
Molecular Docking & Binding Hypothesis
The molecule acts as a 2-OG competitive inhibitor .
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Metal Binding: The pyridine nitrogen and amide carbonyl oxygen chelate the active site Fe(II) , displacing the water molecule required for the hydroxylation reaction.
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Substrate Mimicry: The N-(2-hydroxyethyl) tail extends towards the Arg383 (in PHD2) residue, mimicking the C5-carboxylate interaction of 2-oxoglutarate, though with lower affinity than a full carboxylate, making it a tunable probe.
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Hydrophobic Interaction: The 5-bromo group sits in a hydrophobic pocket usually occupied by the aromatic rings of more complex inhibitors (e.g., the chlorophenyl of Vadadustat).
Experimental Validation Protocol (HIF-PH Inhibition)
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Assay Type: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
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Reagents: Biotinylated HIF-1α peptide, Europium-labeled anti-HIF antibody, Recombinant PHD2 enzyme.
Step-by-Step Protocol:
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Enzyme Prep: Dilute recombinant PHD2 (5 nM final) in assay buffer (50 mM Tris-HCl pH 7.5, 50 µM FeSO₄, 100 µM Ascorbate).
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Compound Addition: Dispense 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (serial dilution 1 nM – 100 µM) into 384-well plates.
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Reaction Start: Add Biotin-HIF-1α peptide (substrate) and 2-oxoglutarate (cofactor, at
concentration). -
Incubation: Incubate for 60 minutes at room temperature.
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Detection: Add Eu-labeled antibody and Streptavidin-APC.
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Readout: Measure TR-FRET ratio (665 nm / 615 nm). A decrease in signal indicates inhibition of hydroxylation (stabilization of the peptide).
Secondary Target: Hematopoietic Progenitor Kinase 1 (HPK1)
Recent literature identifies pyridine-2-carboxamide derivatives as potent inhibitors of HPK1 (MAP4K1) , a negative regulator of T-cell activation.
Therapeutic Context: Immuno-Oncology
Inhibition of HPK1 enhances the immune system's ability to attack tumors. This molecule serves as a "hinge binder" fragment.
Binding Mechanism
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Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Cys or Met residues).
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Gatekeeper Interaction: The 5-bromo substituent is positioned to interact with the gatekeeper residue, determining selectivity against other kinases.
Tertiary Target: Bacterial Urease
The picolinamide scaffold is also a known inhibitor of Urease , a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori.
Mechanism
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Ni(II) Chelation: The picolinamide moiety chelates the bi-nickel center in the urease active site, preventing urea hydrolysis.
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Therapeutic Utility: Treatment of peptic ulcers and enhancing the efficacy of antibiotics in acidic environments.
Pathway Visualization
The following diagram illustrates the primary signaling pathway (HIF-PH Inhibition) triggered by the compound.
Caption: Mechanism of HIF stabilization via PHD2 inhibition by the picolinamide scaffold.
Comparative Analysis of Targets
| Target Family | Binding Mode | Therapeutic Potential | Development Status |
| HIF-PH (PHD1-3) | Fe(II) Chelation + 2-OG Mimicry | Anemia (CKD), Ischemia | High (Scaffold validated by Vadadustat) |
| HPK1 Kinase | ATP-Hinge Binding | Cancer Immunotherapy | Moderate (Requires SAR optimization) |
| Urease | Ni(II) Chelation | H. pylori Infection | Moderate (Bacterial resistance concern) |
| MMP Enzymes | Zn(II) Chelation | Metastasis, Inflammation | Low (High toxicity risk due to selectivity issues) |
Strategic Recommendations for Researchers
If utilizing 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide in a drug discovery campaign:
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Use as a Fragment: The molecule is an ideal "fragment" (MW ~245 Da). The 5-bromo position is chemically active. Perform Suzuki-Miyaura coupling at the 5-position to introduce aryl groups that reach the deep hydrophobic pockets of PHD2 or HPK1.
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Modify the Tail: The 2-hydroxyethyl tail is hydrophilic. To increase cell permeability, consider esterifying the hydroxyl group (prodrug strategy) or replacing it with a glycine motif to better mimic 2-oxoglutarate.
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Control Assays: Always run a "metal rescue" experiment. If adding excess Fe(II) abolishes the inhibitor's activity, the mechanism is confirmed as chelation-dependent.
References
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Gupta, N. et al. (2019). Discovery and structural characterization of pyridine-2-carboxamide derivatives as potent HIF-prolyl hydroxylase inhibitors. Journal of Medicinal Chemistry.
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Yeh, T. et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.[4][3]
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Rabinowitz, M.H. (2016). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic. Journal of Medicinal Chemistry.
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Modi, A. et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals (Basel).
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PubChem Compound Summary. (2025). 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (CID 53626263). National Center for Biotechnology Information.
Sources
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review [mdpi.com]
- 3. Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
